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molecular formula C3H2I2N2 B103584 4,5-Diiodo-1H-imidazole CAS No. 15813-09-9

4,5-Diiodo-1H-imidazole

Cat. No. B103584
M. Wt: 319.87 g/mol
InChI Key: XMWPTVMTXKJONE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06610723B2

Procedure details

4,5-Diiodoimidazole (prepared according to D. S. Carver, S. D. Lindell, and E. A. Saville-Stones, Tetrahedron, 1997, 53, 42, 14481-14496) (10.1 g, 31.6 mmol) was added portionwise to a room temperature suspension of sodium hydride (1.38 g, 31.6 mmol, 55% *in mineral oil) in dry DMF (45 ml). The reaction mixture was stirred at room temperature for 90 min, then cooled to 0° C. and treated slowly with a solution of 2-(trimethylsilyl)-ethoxymethylchloride (6.81 ml, 34.7 mmol) in DMF (10 ml). After 2 h stirring at 0° C., the reaction mixture was poured onto a mixture of H2O (200 ml) and AcOEt (50 ml). The mixture was filtered and the mother liquor was extracted 3 times with AcOEt. The combined extracts were dried over Na2SO4, filtered and the solvent was removed in vacuo. The residue was chromatographed (silica, elution with hexane/AcOEt=9:1) to provide the title compound (9.44 g, 66.4%) as a pale yellow oil. MS: m/e=450.0 (M+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.38 g
Type
reactant
Reaction Step Two
Name
Quantity
45 mL
Type
solvent
Reaction Step Two
Quantity
6.81 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
200 mL
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Yield
66.4%

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[N:3]=[CH:4][NH:5][C:6]=1[I:7].[H-].[Na+].[CH3:10][Si:11]([CH3:18])([CH3:17])[CH2:12][CH2:13][O:14][CH2:15]Cl.O>CN(C=O)C.CCOC(C)=O>[I:1][C:2]1[N:3]=[CH:4][N:5]([CH2:15][O:14][CH2:13][CH2:12][Si:11]([CH3:18])([CH3:17])[CH3:10])[C:6]=1[I:7] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC=1N=CNC1I
Step Two
Name
Quantity
1.38 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
45 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Quantity
6.81 mL
Type
reactant
Smiles
C[Si](CCOCCl)(C)C
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Step Four
Name
Quantity
200 mL
Type
reactant
Smiles
O
Name
Quantity
50 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 90 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Saville-Stones, Tetrahedron, 1997, 53, 42, 14481-14496) (10.1 g, 31.6 mmol) was added portionwise to a room temperature
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C.
STIRRING
Type
STIRRING
Details
After 2 h stirring at 0° C.
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
EXTRACTION
Type
EXTRACTION
Details
the mother liquor was extracted 3 times with AcOEt
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed
WASH
Type
WASH
Details
(silica, elution with hexane/AcOEt=9:1)

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
IC=1N=CN(C1I)COCC[Si](C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 9.44 g
YIELD: PERCENTYIELD 66.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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